molecular formula C7H14ClN3 B13484840 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl](methyl)amine hydrochloride

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl](methyl)amine hydrochloride

Cat. No.: B13484840
M. Wt: 175.66 g/mol
InChI Key: QACIWVHMBFCWLY-UHFFFAOYSA-N
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Description

(1,4-dimethyl-1H-pyrazol-5-yl)methylamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine hydrochloride typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with appropriate primary amines. This process is often carried out under reflux conditions in a solvent such as acetonitrile . Another common method involves the reaction of 1,3-dicarbonyl compounds with hydrazines, followed by further functionalization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,4-dimethyl-1H-pyrazol-5-yl)methylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyrazole ring is substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Mechanism of Action

The mechanism of action of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-dimethyl-1H-pyrazol-1-yl)methanol
  • N-alkylated pyrazolyl compounds
  • 1,3,4-oxadiazole derivatives

Uniqueness

(1,4-dimethyl-1H-pyrazol-5-yl)methylamine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H14ClN3

Molecular Weight

175.66 g/mol

IUPAC Name

1-(2,4-dimethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C7H13N3.ClH/c1-6-4-9-10(3)7(6)5-8-2;/h4,8H,5H2,1-3H3;1H

InChI Key

QACIWVHMBFCWLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC.Cl

Origin of Product

United States

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